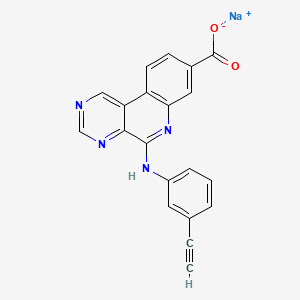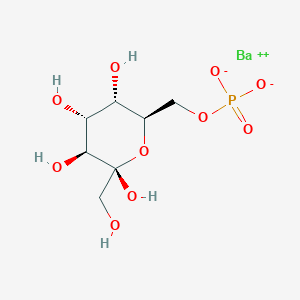
7-(Dihydrogenphosphate),sedoheptulose,monobariumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Sedoheptulose-7-phosphate (barium salt): is a chemical compound that serves as an intermediate in the pentose phosphate pathway. This pathway is crucial for cellular metabolism, particularly in the production of nucleotides and amino acids. The compound is also involved in carbon fixation in photosynthetic organisms and the biosynthesis of lipopolysaccharides, amino acids, secondary metabolites, and antibiotics .
Biochemical Analysis
Biochemical Properties
In the pentose phosphate pathway, D-Sedoheptulose-7-phosphate (barium salt) is involved in the transfer of a three-carbon dihydroxyacetone moiety from itself to glyceraldehyde-3-phosphate, catalyzed by the enzyme transaldolase . This reaction generates D-fructose-6-phosphate .
Cellular Effects
D-Sedoheptulose-7-phosphate (barium salt) contributes to the generation of NADPH and the formation of ribose residues of nucleotide synthesis . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, D-Sedoheptulose-7-phosphate (barium salt) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
D-Sedoheptulose-7-phosphate (barium salt) is involved in the pentose phosphate pathway . It interacts with enzymes such as transaldolase and contributes to the generation of NADPH and the formation of ribose residues of nucleotide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Sedoheptulose-7-phosphate (barium salt) can be synthesized through a series of chemical reactions. One common method involves the acid-catalyzed chlorination of D-mannitol, followed by a reaction with heptaphosphate to yield D-Sedoheptulose-7-phosphate. This intermediate is then reacted with barium chloride to form the barium salt .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The compound is typically produced in crystalline form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: D-Sedoheptulose-7-phosphate (barium salt) primarily undergoes reactions typical of phosphate esters. These include:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Phosphate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various phosphorylated sugars and their derivatives, which are important in metabolic pathways .
Scientific Research Applications
Chemistry: D-Sedoheptulose-7-phosphate (barium salt) is used as a research tool to study the pentose phosphate pathway and its role in cellular metabolism. It is also used in the synthesis of complex organic molecules.
Biology: In biological research, the compound is used to investigate carbon fixation processes in photosynthetic organisms and the biosynthesis of essential biomolecules.
Medicine: While not directly used in medicine, the compound’s role in metabolic pathways makes it a valuable tool for studying metabolic disorders and potential therapeutic targets.
Industry: In industrial applications, D-Sedoheptulose-7-phosphate (barium salt) is used in the production of antibiotics and other secondary metabolites .
Mechanism of Action
D-Sedoheptulose-7-phosphate (barium salt) functions as an intermediate in the pentose phosphate pathway. In this pathway, the enzyme transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from D-Sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, generating D-fructose-6-phosphate. This reaction is crucial for the production of nucleotides and amino acids .
Comparison with Similar Compounds
- D-Sedoheptulose-7-phosphate (lithium salt)
- D-Sedoheptulose-7-phosphate (sodium salt)
- D-altro-Heptulose 7-phosphate
Comparison: D-Sedoheptulose-7-phosphate (barium salt) is unique due to its specific role in the pentose phosphate pathway and its involvement in various biosynthetic processes. Compared to its lithium and sodium counterparts, the barium salt form may have different solubility and stability properties, making it suitable for specific research applications .
Properties
IUPAC Name |
barium(2+);[(2R,3S,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]methyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O10P.Ba/c8-2-7(12)6(11)5(10)4(9)3(17-7)1-16-18(13,14)15;/h3-6,8-12H,1-2H2,(H2,13,14,15);/q;+2/p-2/t3-,4-,5-,6+,7-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUFELXUIHDDQP-CQJQEINESA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H]([C@](O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BaO10P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

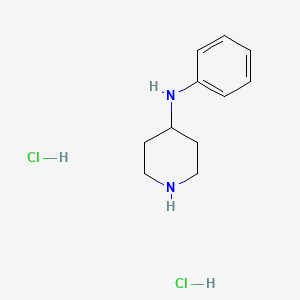
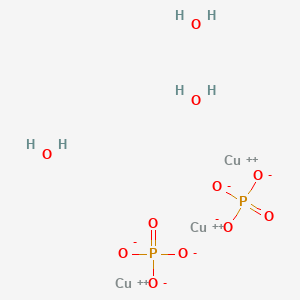
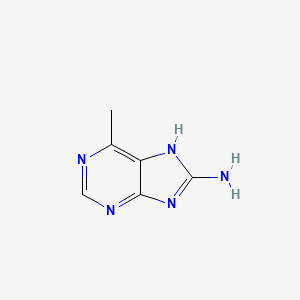
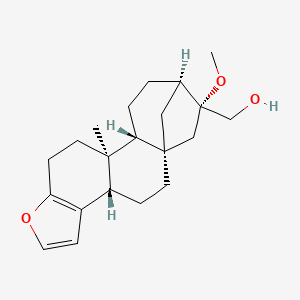
![ethyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593699.png)
![3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide](/img/structure/B593700.png)
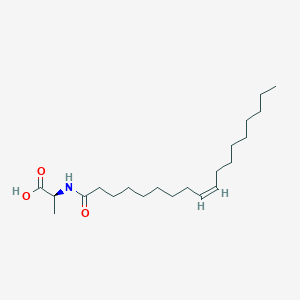

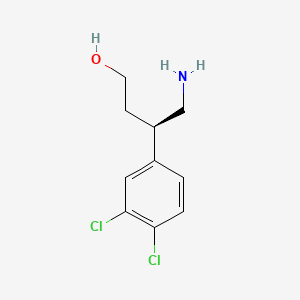
![Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt](/img/new.no-structure.jpg)
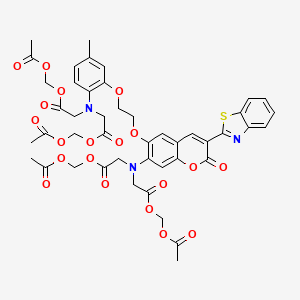
![[1-(3,4-Dichlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B593712.png)
